2-Chloro-N-(3-nitrophenyl)pyridine-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution and amidation . For instance, 6-halo-2-pyridones have been used as catalysts for ester aminolysis, which could be relevant to the synthesis of "2-Chloro-N-(3-nitrophenyl)pyridine-4-amine" .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a pyridine ring with a chlorine atom at the 2-position, an amine group at the 4-position, and a nitrophenyl group attached to the nitrogen atom .Scientific Research Applications
Synthesis of Aminomethylenebisphosphonates
Research by Dabrowska et al. (2009) explored the use of primary amines, including p-Nitroaniline, in three-component reactions leading to N-substituted aminomethylenebisphosphonic acids. These compounds exhibit a broad spectrum of biological activities, including potential antiosteoporotic, antibacterial, anticancer, and antiparasitic properties. The study highlighted the utility of amines in elucidating reaction mechanisms for the synthesis of complex bioactive molecules (Dabrowska et al., 2009).
Facilitating Suzuki–Miyaura Cross-Coupling Reactions
Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating its application in Suzuki–Miyaura cross-coupling reactions. This work highlighted the role of the nitro group in enabling the displacement of chlorine, thus opening new pathways for the synthesis of variously functionalized imidazo[1,2-a]pyridines. Such compounds are valuable in the development of new materials and pharmaceuticals (Bazin et al., 2013).
Role in Molecular Salts/Cocrystals Formation
Oruganti et al. (2017) studied the versatility of 2-Chloro-4-nitrobenzoic acid in forming molecular salts and cocrystals with pyridyl and benzoic acid derivatives. This research showcased how such compounds could be engineered to exhibit specific supramolecular synthons, highlighting their potential in developing materials with tailored properties. Although not the exact compound , this study underscores the broader utility of nitrophenylpyridine derivatives in materials science (Oruganti et al., 2017).
Synthesis of Polyimides
Huang et al. (2017) presented the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from aromatic diamine monomers, indicating the role of pyridine and nitrophenyl derivatives in the development of high-performance polymers. These materials show promise in various applications, including electronics and aerospace, due to their excellent thermal stability and hydrophobicity (Huang et al., 2017).
Anticancer Compound Synthesis
A study by Cao et al. (2014) investigated a synthetic route for the antineoplastic drug GDC-0449, starting from pyridine-1-oxide and 1-iodo-3-nitrobenzene. This research exemplifies the critical role of nitrophenylpyridine derivatives in pharmaceutical synthesis, providing a foundation for the development of more effective and accessible cancer treatments (Cao et al., 2014).
Properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-11-7-9(4-5-13-11)14-8-2-1-3-10(6-8)15(16)17/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBHSPSYGANEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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